N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-methylphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-14-7-4-5-10-17(14)24-12-18(22)21-13-19(2,23-3)15-8-6-9-16(20)11-15/h4-11H,12-13H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWMEZSBYKFTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Chlorophenyl Intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.
Tolylation: The tolyloxy group is introduced via an etherification reaction.
Amidation: Finally, the amide bond is formed through a reaction between an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-methylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues in Anticancer Research
Several acetamide derivatives with sulfonyl and heterocyclic substituents, such as N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and related compounds, exhibit notable anti-cancer activity against HCT-1, MCF-7, and other cell lines . Unlike these analogs, the target compound lacks sulfonyl or quinazoline groups, which are critical for kinase inhibition or DNA intercalation in anticancer mechanisms. This structural divergence suggests distinct biological targets or reduced efficacy in oncology applications compared to compounds.
Agrochemical Analogues: Chloroacetamides
Chloroacetamides are widely used as herbicides. For example:
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide): A pre-emergent herbicide with a methoxymethyl group enhancing soil mobility .
- Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide): Features a thienyl group, improving selectivity in grassy weed control .
The target compound shares the chloroacetamide backbone but substitutes the 2,6-diethylphenyl (in alachlor) with a 3-chlorophenyl group and a methoxypropyl chain.
Heterocyclic Derivatives
Compounds such as N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide incorporate benzoxazole rings, which enhance stability and receptor binding in pharmacological contexts . The absence of heterocycles in the target compound may limit its use in high-specificity drug design but reduce synthetic complexity.
Comparative Data Table
Research Implications and Gaps
- Pharmacological Potential: The target compound’s chlorophenyl and ether groups align with antifungal or anti-inflammatory motifs, but direct evidence is lacking. Comparative studies with derivatives could clarify its therapeutic niche.
- Synthetic Optimization : Adopting microwave or catalytic methods (as in ) could improve yields and purity.
Biological Activity
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-methylphenoxy)acetamide, commonly referred to as a derivative of benzamide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H16ClNO3
- CAS Number: 406711-13-5
The compound features a chloro-substituted phenyl group and a methoxy group, which are critical for its biological interactions.
Research indicates that compounds like this compound may interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the chlorophenyl and methoxy groups may enhance binding affinity to these targets, influencing their biological effects.
Antitumor Activity
Several studies have investigated the antitumor potential of benzamide derivatives. For instance, compounds structurally similar to this compound have demonstrated selective cytotoxicity against cancer cell lines. A study highlighted that a related benzamide derivative exhibited significant inhibition of cell proliferation in melanoma cells, suggesting a potential role in cancer therapy .
Enzyme Inhibition
Inhibition studies have shown that benzamide derivatives can act as inhibitors for various enzymes. For example, research into related compounds revealed their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair . This inhibition could lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents.
Case Studies
- Cytotoxic Effects : A recent investigation into a related compound demonstrated a 4.9-fold increase in cytotoxicity against melanoma cells compared to normal cells. The study utilized MTT assays and flow cytometry to confirm these findings, indicating that the compound could induce cell cycle arrest at the S phase .
- Enzyme Activity : Another study focused on the enzyme inhibition capabilities of benzamide derivatives, revealing that certain substitutions on the benzamide structure significantly enhance inhibitory activity against specific targets such as RET kinase, implicating potential applications in targeted cancer therapies .
Data Tables
| Compound | Target | IC50 (µM) | Effect |
|---|---|---|---|
| B9 | Melanoma Cells | 10 | Cytotoxicity (selective) |
| Benzamide I | Dihydrofolate Reductase | 5 | Enzyme Inhibition |
| Compound II | RET Kinase | 15 | Inhibition of cell proliferation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(2-methylphenoxy)acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and amidation. Key steps include:
- Coupling of aromatic moieties : Use of coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane (DCM) under nitrogen atmosphere .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures purity >95% .
- Optimization : Automated flow reactors improve scalability and reproducibility by maintaining precise temperature and reagent stoichiometry .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions (e.g., methoxy and chlorophenyl groups). For example, a singlet at δ 3.3 ppm confirms the methoxy group .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (aryl-O-CH₃) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 404.12) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- In vitro assays : Antimicrobial activity tested via broth microdilution (MIC values against S. aureus: 8–16 µg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ ~20 µM in HeLa cells) suggest selective toxicity .
- Controls : Comparative studies with structural analogs (e.g., removal of the 3-chlorophenyl group reduces activity by ~50%) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what are the trade-offs?
- Methodological Answer :
- SAR Analysis :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of 2-methylphenoxy with 4-fluorophenoxy | ↑ Anticancer potency (IC₅₀ ~12 µM) | |
| Methoxy → Ethoxy substitution | ↓ Solubility, ↑ metabolic stability |
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict improved binding to kinase targets (ΔG < -8 kcal/mol) with halogen substitutions .
Q. How can contradictions in biological data (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified HeLa cells) and passage numbers.
- Normalize DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
- Data Validation : Replicate experiments across labs with shared batches of the compound. Discrepancies in IC₅₀ (e.g., 20 vs. 35 µM) may arise from impurity profiles—analyze via HPLC (purity ≥98%) .
Q. What strategies mitigate synthesis challenges, such as low yields in amidation steps?
- Methodological Answer :
- Catalyst Screening : Use HOBt/DMAP to suppress racemization and improve amide bond formation (yield increases from 45% to 72%) .
- Solvent Optimization : Switch from THF to DMF for better solubility of intermediates .
- In Situ Monitoring : ReactIR tracks reaction progress, enabling real-time adjustments (e.g., extended stirring at -10°C resolves incomplete conversions) .
Q. How does the compound interact with biological targets at the molecular level?
- Methodological Answer :
- Biophysical Assays : Surface plasmon resonance (SPR) shows binding to PARP-1 (Kd = 120 nM), suggesting a potential mechanism for anticancer activity .
- Metabolite Profiling : LC-MS/MS identifies hydroxylated metabolites (e.g., CYP3A4-mediated oxidation) that retain 60% of parent compound activity .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; GHS Category 2A) .
- Ventilation : Use fume hoods to avoid inhalation of dust (GHS Category 3 respiratory irritation) .
- Waste Disposal : Incinerate at >800°C with alkaline scrubbers to neutralize chlorinated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
